molecular formula C21H17NO2 B5363968 (E)-3-(2,3-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile

(E)-3-(2,3-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile

Cat. No.: B5363968
M. Wt: 315.4 g/mol
InChI Key: CYMOJKABQQTCEU-UYRXBGFRSA-N
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Description

(E)-3-(2,3-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a naphthalene ring and a dimethoxyphenyl group, which are connected by a propenenitrile moiety

Properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-23-20-9-5-8-18(21(20)24-2)13-19(14-22)17-11-10-15-6-3-4-7-16(15)12-17/h3-13H,1-2H3/b19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMOJKABQQTCEU-UYRXBGFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-naphthylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for (E)-3-(2,3-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,3-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

(E)-3-(2,3-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(2,3-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,4-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile
  • (E)-3-(2,5-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile
  • (E)-3-(3,4-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile

Uniqueness

(E)-3-(2,3-dimethoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar counterparts .

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